molecular formula C21H26N2O2 B5849795 4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide

4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide

Cat. No.: B5849795
M. Wt: 338.4 g/mol
InChI Key: KYPGNJHVODOPQQ-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2,4,6-trimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine, such as morpholine, to yield the benzamide derivative.

    Introduction of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where the benzamide derivative is treated with morpholine in the presence of a suitable base, such as triethylamine, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)aniline
  • 4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)acetamide
  • 4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)phenol

Uniqueness

4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-12-16(2)20(17(3)13-15)22-21(24)19-6-4-18(5-7-19)14-23-8-10-25-11-9-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPGNJHVODOPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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